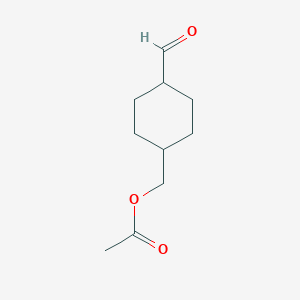
(4-Formylcyclohexyl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Formylcyclohexyl)methyl acetate is an organic compound with the molecular formula C10H16O3. It is a derivative of cyclohexane, featuring a formyl group (–CHO) and an acetate group (–COOCH3) attached to the cyclohexane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(4-Formylcyclohexyl)methyl acetate can be synthesized through the esterification of (4-formylcyclohexyl)methanol with acetic acid or acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the alcohol to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of microwave-assisted esterification has also been explored to enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
(4-Formylcyclohexyl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetate group can be hydrolyzed to yield (4-formylcyclohexyl)methanol in the presence of a base such as sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium hydroxide, aqueous or alcoholic medium.
Major Products Formed
Oxidation: (4-Formylcyclohexyl)acetic acid.
Reduction: (4-Hydroxymethylcyclohexyl)methyl acetate.
Substitution: (4-Formylcyclohexyl)methanol.
Aplicaciones Científicas De Investigación
(4-Formylcyclohexyl)methyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mecanismo De Acción
The mechanism of action of (4-Formylcyclohexyl)methyl acetate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the acetate group can undergo hydrolysis or transesterification. These interactions can lead to the formation of new compounds with different biological or chemical properties .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanecarboxaldehyde: Similar structure but lacks the acetate group.
Methyl cyclohexylacetate: Similar structure but lacks the formyl group.
Cyclohexylmethyl acetate: Similar structure but lacks the formyl group.
Uniqueness
(4-Formylcyclohexyl)methyl acetate is unique due to the presence of both a formyl group and an acetate group on the cyclohexane ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds .
Propiedades
Número CAS |
141397-12-8 |
|---|---|
Fórmula molecular |
C10H16O3 |
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
(4-formylcyclohexyl)methyl acetate |
InChI |
InChI=1S/C10H16O3/c1-8(12)13-7-10-4-2-9(6-11)3-5-10/h6,9-10H,2-5,7H2,1H3 |
Clave InChI |
NIZWXLCKPIEGOH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1CCC(CC1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















